molecular formula C16H19Cl2N3 B6211401 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2703780-13-4

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6211401
CAS No.: 2703780-13-4
M. Wt: 324.2
InChI Key:
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Description

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Amination: The benzylated benzodiazole is reacted with ethylenediamine to introduce the ethan-1-amine group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
  • 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride
  • 1H-benzo[d][1,2,3]triazole

Uniqueness

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific benzyl substitution, which can enhance its binding affinity to molecular targets and improve its pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

2703780-13-4

Molecular Formula

C16H19Cl2N3

Molecular Weight

324.2

Purity

95

Origin of Product

United States

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